molecular formula C20H31N3O2 B2958161 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034292-67-4

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide

Cat. No.: B2958161
CAS No.: 2034292-67-4
M. Wt: 345.487
InChI Key: YIESTEVSAFBFAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of adamantane-1-carboxylic acid. This acid is then converted into adamantane-1-carbonyl chloride using thionyl chloride. The resulting carbonyl chloride reacts with azetidine to form 1-(adamantane-1-carbonyl)azetidine. Finally, this intermediate is coupled with piperidine-4-carboxamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the carbonyl groups can produce the corresponding alcohols or amines .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving adamantane derivatives.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly for antiviral and anticancer therapies.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The azetidine and piperidine groups may contribute to binding affinity and specificity for certain proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(Adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to the combination of its adamantane, azetidine, and piperidine groups. This unique structure may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

1-[1-(adamantane-1-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c21-18(24)16-1-3-22(4-2-16)17-11-23(12-17)19(25)20-8-13-5-14(9-20)7-15(6-13)10-20/h13-17H,1-12H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIESTEVSAFBFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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